![molecular formula C17H28N2O2S B14406480 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea CAS No. 86052-20-2](/img/structure/B14406480.png)
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is an organic compound that features a thiourea group attached to a phenyl ring substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea typically involves the reaction of 4-hydroxy-3-methoxybenzyl chloride with octylamine to form an intermediate, which is then reacted with thiourea under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the thiourea group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylurea: Similar structure but with a urea group instead of thiourea.
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylamine: Similar structure but with an amine group instead of thiourea.
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylsulfide: Similar structure but with a sulfide group instead of thiourea.
Uniqueness
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The thiourea group can form strong hydrogen bonds and coordination complexes, making this compound particularly useful in applications requiring specific interactions with metal ions or hydrogen bonding.
Propriétés
Numéro CAS |
86052-20-2 |
|---|---|
Formule moléculaire |
C17H28N2O2S |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea |
InChI |
InChI=1S/C17H28N2O2S/c1-3-4-5-6-7-8-11-18-17(22)19-13-14-9-10-15(20)16(12-14)21-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,22) |
Clé InChI |
UFLQVWSMZGRRAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=S)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


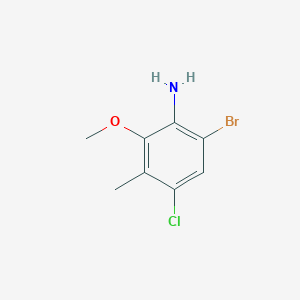
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

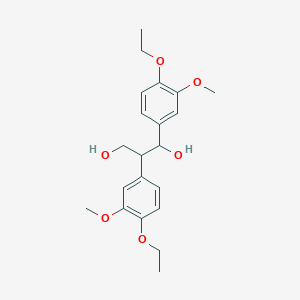
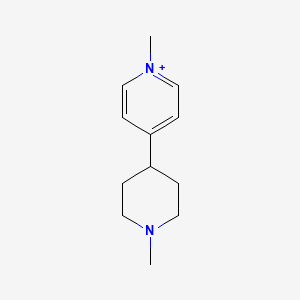
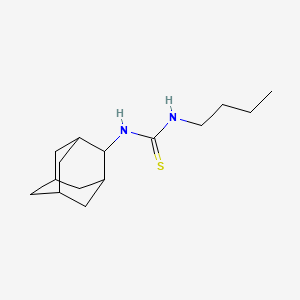
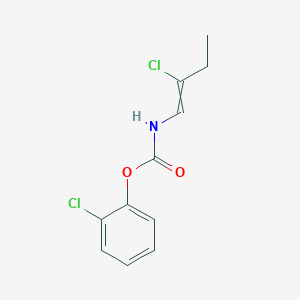
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
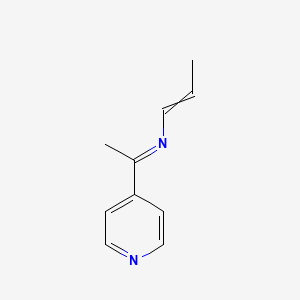
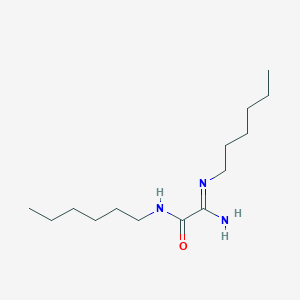
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

